molecular formula C13H9F3N2O4 B4181234 2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide

2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide

Cat. No. B4181234
M. Wt: 314.22 g/mol
InChI Key: WUBWQUDDFIFSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide is a chemical compound that has been extensively studied in the field of scientific research. This compound is known to have various biochemical and physiological effects, making it an important subject of study.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-tumor effects. Additionally, it has been shown to bind to certain biomolecules, allowing for its use as a fluorescent probe.
Biochemical and Physiological Effects:
2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-tumor effects. Additionally, it has been shown to have antibacterial properties. It has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide in lab experiments is its anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new drugs. Additionally, its fluorescent properties make it a useful tool for the detection of certain biomolecules. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of 2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide. One direction is the development of new drugs based on its anti-inflammatory, anti-tumor, and antibacterial properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases such as cancer and Alzheimer's disease. Finally, its fluorescent properties make it a promising candidate for the development of new biosensors for the detection of certain biomolecules.

Scientific Research Applications

2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of certain biomolecules.

properties

IUPAC Name

2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O4/c1-7-9(4-5-22-7)12(19)17-11-3-2-8(18(20)21)6-10(11)13(14,15)16/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBWQUDDFIFSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]furan-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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